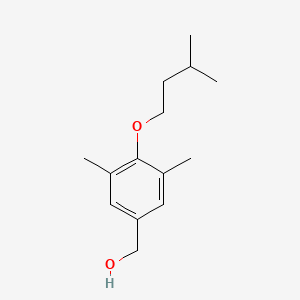
(3,5-Dimethyl-4-propoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethyl-4-propoxyphenyl)methanol: is an organic compound with the molecular formula C12H18O2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions and a propoxy group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-4-propoxyphenyl)methanol typically involves the alkylation of 3,5-dimethylphenol with propyl bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The intermediate product is then subjected to reduction using a reducing agent like sodium borohydride to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: (3,5-Dimethyl-4-propoxyphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon. This can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3,5-Dimethyl-4-propoxybenzaldehyde or 3,5-Dimethyl-4-propoxybenzoic acid.
Reduction: 3,5-Dimethyl-4-propoxybenzene.
Substitution: Various esters depending on the acyl chloride used.
科学的研究の応用
Chemistry: (3,5-Dimethyl-4-propoxyphenyl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavoring agents. Its structural features make it suitable for creating compounds with desired sensory properties.
作用機序
The mechanism of action of (3,5-Dimethyl-4-propoxyphenyl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and its intended use.
類似化合物との比較
(3,5-Dimethylphenyl)methanol: Lacks the propoxy group, making it less hydrophobic.
(4-Propoxyphenyl)methanol: Lacks the methyl groups, affecting its steric and electronic properties.
(3,5-Dimethyl-4-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a propoxy group, which may influence its reactivity and solubility.
Uniqueness: (3,5-Dimethyl-4-propoxyphenyl)methanol is unique due to the combination of methyl and propoxy substituents on the phenyl ring. This combination imparts specific steric and electronic properties that can influence its reactivity and interactions in both chemical and biological systems.
特性
IUPAC Name |
(3,5-dimethyl-4-propoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h6-7,13H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMRXFZOZMNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Methoxyethyl)amino]acetic acid](/img/structure/B7815813.png)
![2-[(adamantan-1-yl)amino]acetic acid](/img/structure/B7815816.png)
![2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate](/img/structure/B7815824.png)




![5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid](/img/structure/B7815867.png)


